![molecular formula C15H15NO B7556912 N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B7556912.png)
N-ethyl-N-naphthalen-1-ylprop-2-enamide
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Overview
Description
N-ethyl-N-naphthalen-1-ylprop-2-enamide (NPP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a member of the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Mechanism of Action
N-ethyl-N-naphthalen-1-ylprop-2-enamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-ethyl-N-naphthalen-1-ylprop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and improve cognitive function. Additionally, N-ethyl-N-naphthalen-1-ylprop-2-enamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-ethyl-N-naphthalen-1-ylprop-2-enamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-ethyl-N-naphthalen-1-ylprop-2-enamide has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of N-ethyl-N-naphthalen-1-ylprop-2-enamide is its potential for off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research on N-ethyl-N-naphthalen-1-ylprop-2-enamide. One area of interest is the development of N-ethyl-N-naphthalen-1-ylprop-2-enamide-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-N-naphthalen-1-ylprop-2-enamide and its potential for off-target effects. Finally, the development of novel synthetic cannabinoids with improved efficacy and safety profiles is an important area of future research.
Synthesis Methods
N-ethyl-N-naphthalen-1-ylprop-2-enamide can be synthesized through a multi-step process that involves the reaction of naphthalene with ethylmagnesium bromide, followed by the reaction with prop-2-enoyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-ethyl-N-naphthalen-1-ylprop-2-enamide.
Scientific Research Applications
N-ethyl-N-naphthalen-1-ylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the same receptors targeted by naturally occurring cannabinoids. This makes N-ethyl-N-naphthalen-1-ylprop-2-enamide a promising candidate for the treatment of various diseases, including chronic pain, inflammation, and neurological disorders.
properties
IUPAC Name |
N-ethyl-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-15(17)16(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h3,5-11H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRYFNSOWOLFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-naphthalen-1-ylprop-2-enamide |
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